3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
Overview
Description
“3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline” is a chemical compound that has been used in the synthesis of benzothiazole-based anti-tubercular compounds . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to an aniline group via a methylene bridge . The benzothiazole ring contains a sulfur and a nitrogen atom, and the aniline group contains an amino group attached to a benzene ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, have been used in the synthesis of various anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .Scientific Research Applications
Bioactivity and Pharmacological Applications
Benzothiazole derivatives, including structures similar to 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline, have been extensively studied for their bioactive properties. These compounds have shown a range of biological activities, most notably antimicrobial and antifungal properties. Hadda et al. (2014) discussed the impact of geometric parameters, charge, and lipophilicity on the bioactivity of benzothiazole compounds, emphasizing their antimicrobial and antifungal activities. The study highlighted the importance of molecular modeling and physico-chemical properties in predicting the bioactivity of these compounds (Hadda et al., 2014). Similarly, Raparla et al. (2013) synthesized and characterized benzothiazole derivatives with anti-microbial and anti-oxidant activities, indicating the therapeutic potential of such compounds (Raparla et al., 2013).
Structural and Chemical Studies
Benzothiazole compounds have also been a subject of structural and chemical analyses. Potgieter et al. (2011) studied the crystal structure of a compound closely related to this compound, providing insight into the molecular conformation and interactions of benzothiazole derivatives (Potgieter et al., 2011).
Synthesis and Characterization of Derivatives
The synthesis of novel benzothiazole derivatives, exploring various functional groups and chemical structures, has been a key area of research. Zaki et al. (2006) described the utilization of a benzothiazole compound for the synthesis of several new derivatives, showcasing the versatility of benzothiazole compounds in chemical synthesis (Zaki et al., 2006).
Metal Complex Formation
Benzothiazole derivatives have been used in forming metal complexes with potential therapeutic applications. Mahmood et al. (2021) synthesized new benzothiazole-derived Schiff bases metal complexes, highlighting the potential of benzothiazole compounds in developing novel therapeutic agents (Mahmood et al., 2021).
Safety and Hazards
Future Directions
The future directions for “3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline” and other benzothiazole derivatives involve further exploration of their anti-tubercular activity. There is also interest in developing new synthetic methods for these compounds, as well as studying their structure-activity relationships .
Properties
IUPAC Name |
3-[(7-chloro-1,3-benzothiazol-2-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-5-2-6-12-14(11)18-13(17-12)8-9-3-1-4-10(16)7-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVYSWULDIQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=NC3=C(S2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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